2-(2-amino-5-etil-1,3-tiazol-4-il)acetato de metilo

Descripción general

Descripción

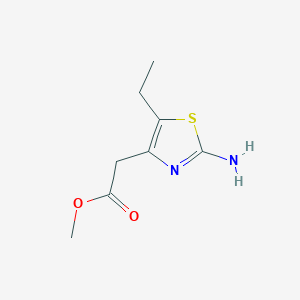

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound that contains a thiazole ringThe thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromatic properties and biological activity .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Research indicates that methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . In vitro studies have demonstrated that derivatives of this compound can act as enzyme inhibitors, which is crucial for developing new antibiotics.

Antidiabetic Potential

The compound has shown promise in anti-diabetic research. In vitro studies involving the inhibition of the α-glucosidase enzyme suggest that thiazole derivatives can be effective in managing blood glucose levels . This property is particularly relevant for developing therapeutic agents for diabetes management.

Antioxidant Properties

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate has also been investigated for its antioxidant capabilities. Compounds derived from thiazole structures have been noted for their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases . Studies employing various assay methods have shown that certain derivatives exhibit significant radical scavenging activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives found that methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate exhibited potent antibacterial activity against multiple pathogens. The results indicated that modifications to the thiazole core could enhance antimicrobial efficacy, paving the way for new antibiotic formulations .

Case Study 2: Antidiabetic Activity

In another investigation focusing on α-glucosidase inhibition, researchers synthesized several analogs of methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. The findings revealed that specific substitutions on the thiazole ring significantly improved inhibitory activity, suggesting a direct correlation between structural modifications and biological outcomes .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Some thiazole derivatives have been reported to interact with topoisomerase ii, leading to dna double-strand breaks and ultimately, cell death .

Result of Action

Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Análisis Bioquímico

Biochemical Properties

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of thiazole-containing compounds. These enzymes facilitate the incorporation of the thiazole ring into larger biomolecules, which can then participate in various biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, through various interactions such as hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound may inhibit an enzyme involved in the synthesis of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH

Dosage Effects in Animal Models

The effects of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and pain relief . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites within the cell. For example, the compound may be metabolized by liver enzymes into products that retain its biological activity, thereby prolonging its effects.

Transport and Distribution

The transport and distribution of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.

Subcellular Localization

The subcellular localization of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization can determine the specific biochemical pathways that the compound affects, thereby modulating its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 2-amino-5-ethylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the C-5 position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Actividad Biológica

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate has the molecular formula CHNOS and a molecular weight of 200.26 g/mol. The compound features a thiazole ring, which is known for its reactivity and biological significance.

Key Structural Features:

- Thiazole Ring: Contributes to antimicrobial and antifungal properties.

- Amino Group: Enhances interaction with biological targets.

- Ester Functionality: Influences solubility and bioavailability.

Synthesis

The synthesis of methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions, including:

- Formation of Thiazole Derivatives: The initial step often involves the reaction of thioamide with appropriate reagents to form thiazole derivatives.

- Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Antimicrobial Properties

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Salmonella typhi | 13 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity against common pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest promising antifungal potential:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings highlight the compound's versatility in combating fungal infections .

Cytotoxicity and Anti-cancer Potential

Recent studies have explored the cytotoxic effects of methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate on various cancer cell lines. The compound showed significant cytotoxicity with IC values indicating its potential as an anti-cancer agent:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxic effects .

The biological activity of methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to act as a non-competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis . This inhibition can lead to reduced melanin production, which is beneficial in conditions like hyperpigmentation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate against clinical isolates of multidrug-resistant bacteria. Results indicated a notable reduction in bacterial load in treated samples compared to controls, reinforcing its potential as a therapeutic agent in resistant infections .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on various cancer cell lines revealed that methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate induced apoptosis through the activation of caspase pathways. This suggests that the compound may not only inhibit cell growth but also promote programmed cell death in malignant cells .

Propiedades

IUPAC Name |

methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-6-5(4-7(11)12-2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZPDSOTTSAERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212085 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379610-44-2 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.